molecular formula C18H36F6N2O4S2 B1602560 Tetrabutylammonium bis-trifluoromethanesulfonimidate CAS No. 210230-40-3

Tetrabutylammonium bis-trifluoromethanesulfonimidate

Cat. No. B1602560
M. Wt: 522.6 g/mol
InChI Key: CFAPFDTWIGBCQK-UHFFFAOYSA-N
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Description

Tetrabutylammonium bis-trifluoromethanesulfonimidate (TBAT) is an organic compound used as a reagent in organic synthesis. It is a quaternary ammonium salt with the formula [(CH3)3C]2N+[CH2CF3SO3]-. TBAT is a colorless solid that is insoluble in water, but soluble in organic solvents. It is a useful reagent for the synthesis of various organic compounds.

Scientific Research Applications

Sustainable Synthesis and Ionic Liquid Applications

Tetrabutylammonium bis(trifluoromethanesulfonyl)imide (TBA TFSI) has been successfully synthesized in a sustainable, one-pot process. This synthesis method is efficient and economical, producing TBA TFSI along with other tetrafluoroborate-based ionic liquids. These ionic liquids, including TBA TFSI, have potential applications in various fields due to their unique properties. They were characterized using methods like Infrared Spectroscopy and Nuclear Magnetic Resonance, highlighting their suitability for specialized applications (Mena & Guirado, 2020).

Crystallography and Solid State Inclusion

Research on co-crystals involving tetrabutylammonium and 1-alkyl-3-methylimidazolium bistrifluoromethanesulfonate has provided insights into the solid-state behavior of these compounds. X-ray diffraction studies revealed that tetrabutylammonium cations are integrated into the hydrogen bond networks linking imidazolium cations and trifluoromethanesulfonate anions. This study aids in understanding the molecular interactions and structural properties of such co-crystals (Leclercq et al., 2008).

Photochemical Applications

Tetrabutylammonium decatungstate has been used to photoinduce trifluoromethylation in various (hetero)aromatics and electron-poor olefins. This process, utilizing Langlois' reagent and sunlight irradiation, demonstrates the potential of TBA TFSI in photochemical applications, particularly in organic synthesis and material science (Corsico et al., 2017).

Chromatography and Spectroscopy

Tetrabutylammonium salts have been studied for their utility in chromatographic and spectroscopic applications. These salts, including TBA TFSI, show potential as mobile phases in liquid chromatography and as stationary phases in gas chromatography. Their unique solvent properties, characterized by various parameters, make them suitable for analytical applications in these fields (Poole et al., 1989).

Gas Sorption Studies

Research involving the sorption of gases like CO2 and CH4 on TBA TFSI ionic liquid films has revealed interesting findings. These studies, conducted under varying pressures, provide insights into the sorption behavior and potential applications of TBA TFSI in gas separation and storage technologies (Wang et al., 2017).

properties

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;tetrabutylazanium
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H36N.C2F6NO4S2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-16H2,1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAPFDTWIGBCQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[N+](CCCC)(CCCC)CCCC.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H36F6N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584990
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tetrabutylammonium bis-trifluoromethanesulfonimidate

CAS RN

210230-40-3
Record name N,N,N-Tributylbutan-1-aminium bis(trifluoromethanesulfonyl)azanide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40584990
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrabutylammonium bis-trifluoromethanesulfonimidate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
Z Qian, X Li, B Sun, L Du, Y Wang, P Zuo… - The journal of …, 2020 - ACS Publications
… the role of Cp 2 Co in the ORR process in the absence of Li + , we conduct CV measurements in the electrolyte containing tetrabutylammonium bis-trifluoromethanesulfonimidate (…
Number of citations: 12 pubs.acs.org
JB Spires, H Peng, D Williams, J Travas-Sejdic - Electrochimica acta, 2011 - Elsevier
… (triphenylphosphine)-palladium [Pd(PPh 3 ) 4 ], 2-thiophene boronic acid, methyl (triphenylphosphoranylidene)acetate (98%), tetrabutylammonium bis-trifluoromethanesulfonimidate (…
Number of citations: 22 www.sciencedirect.com
CJ Dahlman, A Agrawal, CM Staller, J Adair… - Chemistry of …, 2019 - ACS Publications
… The electrolyte was 0.1 M tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI, Aldrich) salt dissolved in propylene carbonate (PC). The reference electrode was a 0.01 M …
Number of citations: 46 pubs.acs.org
J Kim, GY Jung, C Hwang, J Jeong, K Baek, J Lee… - Journal of Power …, 2021 - Elsevier
… 0.1 M TBATFSI in DMSO was used as a standard aprotic electrolyte for the analysis (TBATFSI = tetrabutylammonium bis-trifluoromethanesulfonimidate; DMSO = dimethylsulfoxide). The …
Number of citations: 11 www.sciencedirect.com
D Hirshberg, D Sharon, M Afri, R Lavi… - … applied materials & …, 2018 - ACS Publications
… The cyclic voltammetry (CV) curves in Figures S2–S4, related to TBAClO 4 and NaTF solutions in dimethyl sulfoxide (DMSO) and tetrabutylammonium bis-trifluoromethanesulfonimidate …
Number of citations: 6 pubs.acs.org
JB Spires, H Peng, D Williams… - Journal of electroanalytical …, 2011 - Elsevier
… (triphenylphosphine)-palladium [Pd(PPh 3 ) 4 ], 2-thiophene boronic acid, methyl (triphenylphosphoranylidene)acetate (98%), tetrabutylammonium bis-trifluoromethanesulfonimidate (…
Number of citations: 9 www.sciencedirect.com
GK Ong, CA Saez Cabezas, MN Dominguez… - Chemistry of …, 2019 - ACS Publications
… tetraborofluorate (95%), acetonitrile (ACS reagent, ≥99.5%), tetraethylene glycol dimethyl ether (tetraglyme, ≥99%), and tetrabutylammonium bis-trifluoromethanesulfonimidate (…
Number of citations: 48 pubs.acs.org
CJ Dahlman - 2017 - repositories.lib.utexas.edu
… The substrate was charged inside an Argon glovebox in 0.1M tetrabutylammonium bis-trifluoromethanesulfonimidate (TBA-TFSI) salt dissolved in propylene carbonate and current was …
Number of citations: 2 repositories.lib.utexas.edu
K Chen, H Hu, I Song, HB Gobeze, WJ Lee, A Abtahi… - Nature …, 2023 - nature.com
Optoelectronic synapses can perceive and memorize visual information, making them appealing for future bionic eyes or vision automation. Organic field-effect transistors are a …
Number of citations: 0 www.nature.com
AJ Bergerud - 2016 - search.proquest.com
Vanadium oxides are both fascinating and complex, due in part to the many compounds and phases that can be stabilized as well as the phase transformations which occur between …
Number of citations: 8 search.proquest.com

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